molecular formula C13H25N3O B1486337 2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one CAS No. 1019340-92-1

2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B1486337
CAS No.: 1019340-92-1
M. Wt: 239.36 g/mol
InChI Key: JHCRVNDMNONLMP-UHFFFAOYSA-N
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Description

Structure and Key Features 2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one is a bifunctional piperidine derivative featuring two piperidin-1-yl groups linked via an ethanone backbone. The 4-position of one piperidine ring is substituted with an aminomethyl (-CH₂NH₂) group, introducing a polar, nucleophilic moiety. This structural motif is common in medicinal chemistry, where piperidine rings are leveraged for their conformational flexibility and ability to engage in hydrogen bonding.

  • Molecular Weight: Estimated at ~239–247 g/mol (based on analogs like 1-[4-(phenylamino)piperidin-1-yl]ethan-1-one, MW 218.3) .
  • logP: Expected to be lower than compounds with aromatic substituents (e.g., 1-[4-(2-phenoxyethyl)piperidin-1-yl]ethan-1-one, logP 2.94) due to the polar NH₂ group .

Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-10-12-4-8-15(9-5-12)11-13(17)16-6-2-1-3-7-16/h12H,1-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCRVNDMNONLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminomethylpiperidine with 1-piperidinecarboxaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride and is conducted in an organic solvent like methanol or ethanol.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or esters.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amines.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amides, esters, and carboxylic acids.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one is C14H22N2O. Its structure features a piperidine core, which is known for its versatility in drug design and development. The presence of the aminomethyl group enhances its interaction with various biological targets, making it a valuable compound for therapeutic applications.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly in neuropharmacology. Its structural similarity to known psychoactive substances suggests that it may exhibit activity at neurotransmitter receptors, particularly the acetylcholine receptor, which is crucial for cognitive function.

Potential Applications:

  • Neurodegenerative Diseases: Research indicates that compounds with similar structures can act as acetylcholinesterase inhibitors, making them candidates for treating conditions like Alzheimer's disease .
  • Antidepressant Activity: Some studies suggest that piperidine derivatives can modulate serotonergic and dopaminergic systems, indicating potential antidepressant effects.

Antimicrobial Activity

Recent studies have shown that piperidine derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been evaluated against various strains, including Escherichia coli and Staphylococcus aureus.

Case Study:
In a study evaluating the antibacterial activity of related compounds, several derivatives exhibited significant inhibition against bacterial strains with Minimum Inhibitory Concentration (MIC) values below 50 µg/mL. This suggests that this compound could be further explored as a lead compound in antibiotic development.

Enzyme Inhibition Studies

The compound's structure indicates potential for enzyme inhibition, particularly against acetylcholinesterase. This activity is vital for developing treatments for cognitive disorders.

Research Findings:
Studies have demonstrated that related piperidine compounds can achieve IC50 values lower than 5 µM in inhibiting acetylcholinesterase, positioning them as promising candidates for neuropharmacological research .

Data Tables

Application AreaPotential ActivityReference
Neurodegenerative DiseasesAcetylcholinesterase inhibition
Antimicrobial ActivityInhibition against E. coli and S. aureus
Enzyme InhibitionStrong AChE inhibitor potential

Mechanism of Action

The mechanism by which 2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Formula MW (g/mol) Key Applications/Activities
Target Compound : 2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one 4-(aminomethyl)piperidine, piperidin-1-yl C₁₃H₂₄N₃O ~239 Not explicitly reported; likely CNS/antimicrobial*
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one Phenyl, 4-(aminomethyl)piperidine C₁₄H₂₀N₂O 232.32 Research chemical (solubility: DMSO, methanol)
2-[2-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one 2-(aminomethyl)piperidine (positional isomer) C₁₃H₂₅N₃O 239.36 Positional isomer; potential varied bioactivity
(R)-2-((4-Benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one Pyridine-thiazole, phenoxy-benzoic acid C₂₇H₂₄N₄O₃S 424.3 Anthelmintic (88% yield, LCMS [M+H]+ 424.3)
1-[4-(2-Phenoxyethyl)piperidin-1-yl]ethan-1-one Phenoxyethyl C₁₅H₂₁NO₂ 247.34 LogP 2.94; moderate lipophilicity
1-(4-Anilinopiperidin-1-yl)ethanone Aniline C₁₃H₁₈N₂O 218.3 PubChem CID 43756053; research use

Key Observations :

Substituent Position: The 4-aminomethyl group in the target compound contrasts with 2-aminomethyl in , which may alter binding to biological targets due to spatial differences.

Functional Groups : Pyridine-thiazole derivatives (e.g., ) exhibit anthelmintic activity, while phenyl/aromatic analogs (e.g., ) prioritize lipophilicity for membrane penetration.

Mechanistic and Functional Insights

  • Anthelmintic Activity : Pyridine-thiazole derivatives (e.g., ) inhibit metabolic enzymes like NADH-fumarate reductase, leveraging their electron-deficient aromatic systems for target engagement .
  • Fungicidal Potential: Thiazole-containing analogs (e.g., ) demonstrate broad-spectrum fungicidal activity, likely due to interactions with fungal cytochrome P450 enzymes.
  • Conformational Stability: Substituents like nitro groups (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone ) influence amide bond isomerization, with energy barriers ~67 kJ/mol for conformational interconversion.

Biological Activity

2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one, also referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include multiple piperidine rings and an aminomethyl group that may contribute to its interactions with biological targets.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC14H22N2O
Molecular Weight234.34 g/mol
IUPAC NameThis compound
PubChem CID54592604
AppearanceWhite powder

Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the piperidine moiety is crucial for its biological activity, particularly in modulating neurotransmitter systems and exhibiting potential anticancer properties.

Neuropharmacological Activity

Piperidine derivatives have been shown to exhibit significant neuropharmacological effects. For instance, they can act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Studies have demonstrated that certain piperidine compounds can enhance cognitive function by increasing acetylcholine levels in the brain .

Anticancer Activity

The compound's potential anticancer properties have been explored in several studies. For example, a derivative with a similar structure was found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The mechanism may involve the modulation of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and cancer progression .

Case Studies

Several case studies have highlighted the biological activity of piperidine derivatives:

  • Neuroprotective Effects : A study demonstrated that a related piperidine compound significantly reduced neuronal cell death in models of oxidative stress, suggesting potential for treating neurodegenerative conditions .
  • Antimicrobial Activity : Research on piperidine derivatives revealed their effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .
  • Cancer Cell Line Studies : In vitro studies showed that specific piperidine compounds could inhibit tumor growth in various cancer cell lines, including breast and lung cancers. These studies often utilized cell viability assays and apoptosis detection methods to quantify the effects .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Activity TypeEvidence/Findings
NeuropharmacologicalAChE inhibition leading to increased cognitive function
AnticancerInduces apoptosis in cancer cell lines; modulates CDK activity
AntimicrobialEffective against Staphylococcus aureus with low MIC values

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one
Reactant of Route 2
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2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one

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